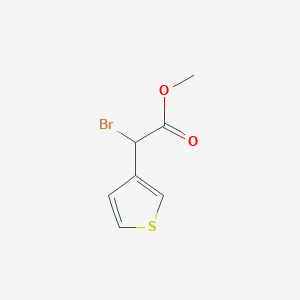

Methyl 2-bromo-2-(thiophen-3-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-2-thiophen-3-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXPIKJMCKLABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CSC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of Methyl 2 Bromo 2 Thiophen 3 Yl Acetate

Nucleophilic Substitution Reactions at the Alpha-Bromo Position

The carbon atom attached to the bromine in Methyl 2-bromo-2-(thiophen-3-yl)acetate is electrophilic due to the electron-withdrawing effects of both the adjacent bromine atom and the ester carbonyl group. This makes it a prime site for nucleophilic substitution reactions, typically following an SN2 mechanism.

While specific studies detailing the reaction of this compound with amine nucleophiles are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of analogous α-halo esters. These compounds are effective alkylating agents for primary and secondary amines, leading to the formation of α-amino esters. The reaction involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic α-carbon, displacing the bromide ion as the leaving group.

The general reaction scheme is as follows: this compound + R¹R²NH → Methyl 2-(R¹R²N)-2-(thiophen-3-yl)acetate + HBr

The hydrobromic acid (HBr) generated is typically neutralized by using an excess of the amine nucleophile or by adding a non-nucleophilic base to the reaction mixture. The resulting α-amino esters are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

| Amine Nucleophile (Example) | Product Structure (Expected) | Reaction Conditions (Typical) |

| Ammonia (B1221849) (NH₃) | Excess NH₃, polar solvent (e.g., Ethanol (B145695), THF) | |

| Benzylamine (C₆H₅CH₂NH₂) | Base (e.g., K₂CO₃, Et₃N), solvent (e.g., Acetonitrile) | |

| Piperidine (C₅H₁₀NH) | Base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMF) |

Similar to amines, thiols and their corresponding thiolates are potent nucleophiles that readily react with α-bromo esters. The reaction of this compound with a thiol nucleophile is expected to yield a methyl 2-(thio)-2-(thiophen-3-yl)acetate derivative. Thiolates (RS⁻), generated by treating a thiol (RSH) with a base, are even more powerful nucleophiles and react rapidly. These reactions are fundamental for the synthesis of compounds containing thioether linkages.

The general reaction proceeds as: this compound + RSH + Base → Methyl 2-(RS)-2-(thiophen-3-yl)acetate + HB⁺Br⁻

This type of substitution is crucial for introducing sulfur-containing functionalities into organic molecules, which is a common strategy in medicinal chemistry.

| Thiol Nucleophile (Example) | Product Structure (Expected) | Reaction Conditions (Typical) |

| Benzenethiol (C₆H₅SH) | Base (e.g., NaH, K₂CO₃), solvent (e.g., THF, DMF) | |

| Ethanethiol (CH₃CH₂SH) | Base (e.g., NaOEt), solvent (e.g., Ethanol) | |

| Cysteine derivative | Aqueous buffer, controlled pH |

The structure of the nucleophile significantly influences the rate and outcome of substitution reactions at the alpha-bromo position.

Nucleophilicity vs. Basicity: For a series of related nucleophiles, stronger nucleophiles will react faster. For instance, thiolates are generally more nucleophilic than thiols. However, a highly basic nucleophile might also promote side reactions, such as elimination, although this is less common for α-halo esters compared to simple alkyl halides.

Steric Hindrance: The steric bulk of the nucleophile is a critical factor. Large, bulky nucleophiles, such as tertiary amines or sterically hindered thiols, will react more slowly than smaller, unhindered ones due to steric repulsion in the SN2 transition state. For example, the reaction rate would be expected to decrease in the order: ammonia > primary amine > secondary amine.

Solvent Effects: The choice of solvent can impact nucleophilicity. Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

pH Control: In reactions with nucleophiles containing acidic protons, such as thiols, the pH of the medium is crucial. At higher pH values, the more nucleophilic thiolate form predominates, leading to faster reaction rates. Studies on the reactivity of bromoacetyl groups with thiols have shown that significant kinetic discrimination can be achieved by controlling the pH. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound can also be activated by transition metal catalysts, most notably palladium, to form new carbon-carbon bonds. This contrasts with the more common cross-coupling reactions of bromothiophenes where the bromine is directly attached to the aromatic ring. researchgate.netyoutube.com For an α-bromo ester, the relevant transformation is the cross-coupling at an sp³-hybridized carbon center.

The Suzuki-Miyaura coupling typically involves the reaction of an organohalide with an organoboron compound. While the classic Suzuki reaction couples sp²-hybridized carbons, advancements have extended its scope. However, the direct Suzuki coupling of α-bromo esters with boronic acids is less common. A more prevalent related transformation is the palladium-catalyzed α-arylation of esters, which couples an ester enolate (the nucleophile) with an aryl halide (the electrophile). nih.govorganic-chemistry.org

For a compound like this compound, a potential Suzuki-type reaction would involve its coupling with an organoboron reagent. This would require specific catalytic systems capable of activating the C(sp³)-Br bond for cross-coupling.

Hypothetical Suzuki-Miyaura Coupling Reaction

| Coupling Partner (Example) | Catalyst/Ligand System (Representative) | Product Structure (Hypothetical) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | |

| Vinylboronic acid | Pd(PPh₃)₄ |

This table represents a hypothetical application, as direct Suzuki-Miyaura coupling of this specific substrate is not widely reported. The conditions are based on related C(sp³)-C(sp²) cross-coupling reactions.

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-couplings could potentially be applied to this compound. These methods provide powerful alternatives for constructing C-C bonds at the α-position of the ester.

Stille Coupling: This reaction would involve coupling with an organostannane reagent (e.g., R-SnBu₃) catalyzed by palladium. It is known for its tolerance of a wide range of functional groups.

Negishi Coupling: In a Negishi coupling, an organozinc reagent would be coupled with the α-bromo ester in the presence of a palladium or nickel catalyst. Organozinc reagents are highly reactive and can often be prepared from the corresponding Grignard reagents.

Sonogashira Coupling: To introduce an alkyne substituent, a Sonogashira coupling with a terminal alkyne could be employed, typically using a palladium catalyst and a copper(I) co-catalyst.

The feasibility of these reactions depends heavily on the development of suitable catalyst systems that can efficiently undergo oxidative addition into the C(sp³)-Br bond of the α-bromo ester without promoting side reactions. The α-arylation of esters using palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands demonstrates the principle that such transformations are achievable under the right conditions. organic-chemistry.org

Transformations of the Thiophene (B33073) Ring System of this compound

The thiophene ring in this compound is a focal point for various chemical transformations, including oxidation, reduction, and substitution reactions. The reactivity of the sulfur-containing aromatic ring is influenced by the electron-donating nature of the sulfur atom and the electronic effects of the substituent at the C3 position. numberanalytics.com

Oxidation Reactions Leading to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the thiophene ring of this compound can be selectively oxidized to form the corresponding sulfoxide and sulfone (S,S-dioxide) derivatives. This transformation is typically achieved using oxidizing agents such as peracids or hydrogen peroxide, often in the presence of a catalyst. semanticscholar.orgresearchgate.net

The oxidation generally proceeds in a stepwise manner. The initial oxidation of the thiophene sulfide (B99878) yields the thiophene S-oxide, which is a reactive intermediate. semanticscholar.orgnih.govacs.org In many cases, these sulfoxides are highly reactive and may undergo further reactions, such as dimerization via Diels-Alder-type cycloadditions. semanticscholar.orgwikipedia.org However, under controlled conditions, they can be isolated. Further oxidation of the sulfoxide leads to the formation of the more stable thiophene S,S-dioxide. semanticscholar.orgresearchgate.net

A common and efficient catalytic system for this transformation is methyltrioxorhenium(VII) (MTO) with hydrogen peroxide (H₂O₂). nih.govacs.orgdicp.ac.cn This system is known to oxidize various thiophene derivatives to their corresponding sulfones, often with high conversion and yield. dicp.ac.cn The reaction typically proceeds via the sulfoxide intermediate, but often the complete oxidation to the sulfone occurs readily. nih.govacs.org

The rate of oxidation is influenced by the electronic properties of the substituents on the thiophene ring. Electron-donating groups tend to increase the rate of the initial oxidation to the sulfoxide by making the sulfur atom more nucleophilic. nih.govacs.org Conversely, the subsequent oxidation of the sulfoxide to the sulfone is often slower in the presence of electron-donating groups. nih.gov The 2-bromo-2-(methoxycarbonyl)methyl group at the C3 position of the target molecule is electron-withdrawing, which would be expected to decrease the rate of the initial oxidation step compared to unsubstituted thiophene.

| Transformation | Typical Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Thiophene Oxidation | H₂O₂/CH₃ReO₃ (MTO), m-CPBA | Methyl 2-bromo-2-(1-oxido-thiophen-3-yl)acetate (Sulfoxide) | Methyl 2-bromo-2-(1,1-dioxido-thiophen-3-yl)acetate (Sulfone) |

Reduction Pathways of the Thiophene Moiety

The reduction of the thiophene ring is a chemically challenging transformation due to the aromatic stability of the heterocycle. However, under specific conditions, both partial and complete reduction of the thiophene moiety can be achieved. These reactions often require transition metal catalysts and proceed through various coordination modes of the thiophene to the metal center. acs.orgresearchgate.net

Pathways for thiophene reduction can lead to dihydrothiophene, tetrahydrothiophene (B86538), or even complete desulfurization and cleavage of the C-S bonds. acs.org The specific outcome depends heavily on the catalyst system, reaction conditions (temperature, pressure), and the nature of the substituents on the thiophene ring. While specific studies on the reduction of this compound are not prevalent, general principles of thiophene reduction can be applied. For instance, catalytic hydrogenation using catalysts like Raney nickel can lead to complete reduction and desulfurization, cleaving the ring system. Milder conditions or different catalysts might allow for the selective reduction to tetrahydrothiophene derivatives.

Electrophilic Aromatic Substitution Potentials

The thiophene ring is generally more reactive towards electrophilic aromatic substitution (SₑAr) than benzene (B151609) due to the electron-donating effect of the sulfur atom, which helps to stabilize the intermediate carbocation (the sigma complex). numberanalytics.com In a 3-substituted thiophene like this compound, electrophilic attack can occur at the C2, C4, or C5 positions.

The regioselectivity of the substitution is dictated by a combination of electronic and steric factors. numberanalytics.com

Electronic Effects: The -CH(Br)COOCH₃ substituent at the C3 position is an electron-withdrawing group. Such groups generally deactivate the ring towards electrophilic attack. The deactivation is most pronounced at the positions ortho (C2, C4) and para (C5, though not directly para) to the substituent. However, theoretical studies on thiophenes with α-carbonyl substituents suggest a preference for substitution at the α' (C5) position in the absence of a catalyst. researchgate.net

Steric Effects: The bulkiness of the substituent at the C3 position will sterically hinder attack at the adjacent C2 and C4 positions. This steric hindrance further favors substitution at the less encumbered C5 position. researchgate.net

Therefore, it is predicted that electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts acylation) on this compound would predominantly yield the 5-substituted isomer. researchgate.netresearchgate.net

| Position | Predicted Reactivity | Influencing Factors |

|---|---|---|

| C2 | Low | Steric hindrance from C3 substituent; Electronic deactivation. |

| C4 | Low | Steric hindrance from C3 substituent; Electronic deactivation. |

| C5 | Highest | Less sterically hindered; Preferred site for α-substituted thiophenes with electron-withdrawing groups. researchgate.net |

Reactions Involving the Ester Functional Group

The methyl ester group in this compound is susceptible to reactions typical of carboxylic acid esters, including reduction and transesterification.

Reduction of the Ester to Alcohol Derivatives

The ester functional group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters. libretexts.org The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com

The reaction of this compound with an excess of LiAlH₄, followed by an aqueous workup, would yield 2-bromo-2-(thiophen-3-yl)ethan-1-ol. The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the methoxide (B1231860) leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of hydride to form the primary alcohol. libretexts.org It is important to consider that the α-bromo substituent may also be susceptible to reduction under these strong conditions, potentially leading to side products.

Transesterification Processes

Transesterification is a process in which the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com For this compound, this would involve replacing the methyl group with a different alkyl or aryl group. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst (e.g., H₂SO₄) and a large excess of another alcohol (e.g., ethanol), the methyl ester can be converted to the corresponding ethyl ester. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the new alcohol. masterorganicchemistry.com

Base-Catalyzed Transesterification: This process is typically carried out using a catalytic amount of an alkoxide base (e.g., sodium ethoxide in ethanol). The ethoxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to release a methoxide ion, forming the new ethyl ester. masterorganicchemistry.com To prevent side reactions like hydrolysis or scrambling, the alkoxide used as a catalyst should correspond to the alcohol being used as the solvent. wikipedia.org

This reaction is an equilibrium process. To drive it to completion, it is common to use a large excess of the new alcohol or to remove the displaced methanol (B129727) from the reaction mixture as it is formed.

Applications of Methyl 2 Bromo 2 Thiophen 3 Yl Acetate in Advanced Chemical Synthesis

Building Block for Complex Organic Scaffolds

The reactivity of the carbon-bromine bond alpha to the ester carbonyl group is the cornerstone of the utility of Methyl 2-bromo-2-(thiophen-3-yl)acetate as a synthetic precursor. This position is highly activated towards nucleophilic substitution, allowing for the straightforward introduction of a wide array of functional groups.

The primary application of this compound in this context is its reaction with various nucleophiles. Through standard SN2 reaction mechanisms, the bromide is displaced, forming a new carbon-nucleophile bond. This reaction pathway enables the synthesis of a diverse library of 3-thienylacetate derivatives, where the attached functional group can be systematically varied to study structure-property relationships. This versatility is crucial for developing new molecules for chemical and biological screening.

The types of derivatives that can be readily synthesized are extensive, depending on the nucleophile used. Below is a table illustrating the potential for diversification.

| Nucleophile Class | Example Nucleophile (Nu:) | Resulting Derivative Structure | Potential Application Area |

| Amines | R₂NH | Methyl 2-(dialkylamino)-2-(thiophen-3-yl)acetate | Medicinal Chemistry, Ligand Synthesis |

| Thiols | RSH | Methyl 2-(alkylthio)-2-(thiophen-3-yl)acetate | Material Science, Agrochemicals |

| Azides | N₃⁻ | Methyl 2-azido-2-(thiophen-3-yl)acetate | Click Chemistry, Bio-conjugation |

| Cyanides | CN⁻ | Methyl 2-cyano-2-(thiophen-3-yl)acetate | Precursor for Carboxylic Acids/Amides |

| Carboxylates | RCOO⁻ | Methyl 2-(acyloxy)-2-(thiophen-3-yl)acetate | Prodrug Synthesis |

This strategic introduction of functional groups allows researchers to fine-tune properties such as solubility, electronic character, and biological activity, making it a powerful tool for exploratory chemical research.

While compounds with bromine directly on the thiophene (B33073) ring are typically used for cross-coupling reactions like Suzuki or Stille to form oligomers, this compound serves as a precursor to more complex, fused heterocyclic systems that are themselves key monomers for co-oligomers. A significant application is in the synthesis of thieno[3,2-b]thiophene (B52689) derivatives. researchgate.netnih.gov These fused bicyclic systems are known for their enhanced electronic properties and planarity, making them superior building blocks for organic electronics compared to single thiophene rings.

A plausible synthetic pathway involves the reaction of this compound with a sulfur nucleophile, such as sodium sulfide (B99878) or thioglycolic acid derivatives, followed by an intramolecular cyclization and aromatization sequence. This transforms the initial thiophene core into the more electronically active thieno[3,2-b]thiophene scaffold. This resulting fused ring can then be functionalized (e.g., through bromination) and polymerized to construct advanced co-oligomers, including those incorporating selenophene (B38918) units.

Role in Material Science and Polymer Chemistry

The utility of this compound in material science is primarily as a precursor to monomers that can be polymerized into functional materials with tailored electronic and optical properties.

Thiophene-based polymers are among the most studied classes of conductive polymers. The properties of these polymers are highly dependent on the structure of the monomeric repeating unit. By serving as a starting material for thieno[3,2-b]thiophene systems, this compound contributes to the development of next-generation conductive materials. nih.gov Polymers based on thieno[3,2-b]thiophene exhibit enhanced charge carrier mobility and stability due to their rigid, planar structure and extended π-conjugation.

The synthesis of these advanced polymers can be summarized in the following conceptual steps:

| Step | Description | Starting Material | Intermediate | Final Product Class |

| 1 | Synthesis of Fused Heterocycle | This compound | Substituted Thieno[3,2-b]thiophene | Monomer for Polymerization |

| 2 | Functionalization | Substituted Thieno[3,2-b]thiophene | Dihalo-thieno[3,2-b]thiophene | Reactive Monomer |

| 3 | Polymerization | Dihalo-thieno[3,2-b]thiophene | Poly(thieno[3,2-b]thiophene) | Conductive Polymer |

The design of functional materials for specific electronic applications, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), requires precise control over the material's electronic properties, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The diversification enabled by the α-bromo ester functionality is critical in this regard. By introducing various electron-donating or electron-withdrawing groups onto the thiophene monomer precursor via nucleophilic substitution, the electronic characteristics of the final polymer can be systematically tuned. This allows for the rational design of materials with optimal properties for a given electronic device.

| Substituent Type (from Nucleophile) | Effect on Monomer | Impact on Polymer Property | Target Application |

| Electron-Donating (e.g., -OR, -NR₂) | Raises HOMO Level | Lower Band Gap, p-type character | Organic Photovoltaics (Donor) |

| Electron-Withdrawing (e.g., -CN, -CF₃) | Lowers LUMO Level | Higher Electron Affinity, n-type character | Organic Field-Effect Transistors (n-channel) |

| Bulky/Solubilizing Groups | Increases Solubility | Improved Processability | Printable Electronics |

Intermediate in Medicinal Chemistry Research

Thiophene is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to act as a bioisostere for a phenyl ring, while offering a different electronic profile and metabolic fate, makes it highly valuable. This compound serves as a key intermediate for synthesizing novel thiophene-containing compounds for biological evaluation.

Strategic Application in the Development of Potential Pharmaceutical Agents

This compound serves as a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications. The presence of the α-bromo ester functionality allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. The thiophene-3-yl moiety is a recognized pharmacophore in many biologically active compounds, contributing to interactions with various biological targets.

While specific, publicly available research detailing the direct use of this compound in the synthesis of named pharmaceutical agents is limited, its structural motifs are present in numerous compounds investigated for a range of therapeutic areas. The general synthetic utility of α-bromo thiophenylacetates is well-established in medicinal chemistry for the preparation of compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The bromine atom can be displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce new side chains and build molecular complexity.

Table 1: Potential Synthetic Transformations of this compound for Pharmaceutical Scaffolds

| Reaction Type | Reagents | Resulting Functional Group | Potential Therapeutic Relevance |

| Nucleophilic Substitution | Primary/Secondary Amines | α-Amino Ester | Precursors to enzyme inhibitors, receptor modulators |

| Nucleophilic Substitution | Thiols | α-Thio Ester | Antimicrobial agents, enzyme inhibitors |

| Hydrolysis | Acid or Base | α-Bromo Carboxylic Acid | Intermediate for amide bond formation |

| Suzuki Coupling | Arylboronic acids | α-Aryl Ester | Construction of bi-aryl systems found in various drugs |

| Sonogashira Coupling | Terminal alkynes | α-Alkynyl Ester | Synthesis of rigid scaffolds for target binding |

Integration into Heterocyclic Systems for Pharmacophore Design

The thiophene ring is a privileged scaffold in medicinal chemistry, and this compound provides a versatile entry point for the synthesis of novel heterocyclic systems. The reactivity of the α-bromo ester allows for its use in cyclization reactions to form fused or spirocyclic ring systems containing the thiophene core.

One common strategy involves the reaction of this compound with bifunctional nucleophiles. For example, reaction with a compound containing both an amine and a hydroxyl or thiol group can lead to the formation of new five- or six-membered heterocyclic rings fused to the thiophene. These newly formed rings can act as key components of a pharmacophore, influencing the compound's binding affinity and selectivity for a particular biological target.

The ability to readily introduce substituents onto the thiophene ring, in addition to the transformations at the α-position, allows for the systematic exploration of the chemical space around the thiophene core. This is a critical aspect of pharmacophore design and lead optimization in drug discovery, where small structural modifications can lead to significant changes in biological activity.

Table 2: Examples of Heterocyclic Systems Potentially Accessible from this compound

| Reactant Type | Resulting Heterocyclic Core | Potential Pharmacological Importance |

| Amidines | Thieno[3,2-d]imidazoles | Kinase inhibitors, anti-inflammatory agents |

| Hydrazines | Thieno[3,2-c]pyrazoles | CNS active agents, anticancer agents |

| Thioureas | Thieno[3,2-d]thiazoles | Antimicrobial, antiviral agents |

| Enamines | Dihydropyridines fused to thiophene | Calcium channel blockers, cardiovascular agents |

The strategic incorporation of the thiophen-3-yl acetate (B1210297) moiety into larger, more complex heterocyclic frameworks is a testament to its utility in modern drug discovery. The continued exploration of the reactivity of this compound is expected to lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

Computational and Theoretical Investigations of Methyl 2 Bromo 2 Thiophen 3 Yl Acetate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for quantum chemical calculations in organic chemistry due to its favorable balance of accuracy and computational cost. uomphysics.netresearchgate.net Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311++G(d,p), are frequently used to predict the properties of thiophene (B33073) derivatives. uomphysics.netscispace.comnih.gov These calculations are foundational for geometry optimization, vibrational analysis, and the exploration of electronic properties.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. uomphysics.net For Methyl 2-bromo-2-(thiophen-3-yl)acetate, this involves calculating bond lengths, bond angles, and dihedral angles that define its ground-state conformation.

DFT calculations would reveal the planarity of the thiophene ring and the spatial orientation of the bromo and methyl acetate (B1210297) substituents. The analysis helps in understanding steric and electronic effects on the molecule's shape. The optimized geometric parameters for similar thiophene-based structures have shown good agreement with experimental data obtained from X-ray diffraction studies. researchgate.net

Interactive Table 1: Predicted Geometric Parameters for Thiophene Derivatives

This table presents typical bond lengths and angles for substituted thiophene rings based on DFT calculations found in the literature. These values serve as a reference for what would be expected for this compound.

| Parameter | Atom Pair/Trio | Typical Bond Length (Å) | Typical Bond Angle (°) |

| Bond Length | C-S (thiophene) | 1.72 - 1.75 | - |

| Bond Length | C=C (thiophene) | 1.37 - 1.39 | - |

| Bond Length | C-C (thiophene) | 1.41 - 1.44 | - |

| Bond Length | C-Br | 1.88 - 1.91 | - |

| Bond Angle | C-S-C | - | 92.0 - 93.0 |

| Bond Angle | S-C=C | - | 111.0 - 112.5 |

| Bond Angle | C-C-Br | - | 125.0 - 128.0 |

Vibrational frequency analysis is performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. scispace.com The calculation yields a set of vibrational modes and their corresponding frequencies. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the computational method, thereby improving agreement with experimental spectra. scispace.comresearchgate.net

For this compound, key vibrational modes would include the stretching of the C=O bond in the ester group, C-S and C-H stretching within the thiophene ring, and the characteristic C-Br stretch. uomphysics.net Potential Energy Distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes of the molecule. scispace.comnih.gov

Interactive Table 2: Characteristic Vibrational Frequencies for Substituted Thiophenes

This table shows representative calculated and experimental vibrational frequencies for key functional groups found in molecules similar to this compound.

| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

| C=O Stretch | Ester | 1730 - 1760 | 1725 - 1750 |

| C-H Stretch | Thiophene Ring | 3050 - 3150 | 3060 - 3120 |

| C-S Stretch | Thiophene Ring | 780 - 880 | 790 - 870 |

| C-Br Stretch | Bromoalkane | 580 - 620 | 585 - 615 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net

Interactive Table 3: Frontier Orbital Energies and Energy Gaps for Thiophene Derivatives

This table provides typical energy values calculated via DFT for related thiophene compounds, illustrating the electronic parameters that would be determined for this compound.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Bromo-thiophene | -6.0 to -6.5 | -1.0 to -1.5 | 4.5 - 5.5 |

| Thiophene-acetate | -6.2 to -6.7 | -0.8 to -1.3 | 4.9 - 5.9 |

| Substituted Thiophenes | -5.5 to -7.0 | -0.5 to -2.0 | 4.3 - 5.1 |

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electronic charge distribution on the surface of a molecule. wolfram.comresearchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. The map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen of the ester group and, to a lesser extent, the sulfur atom of the thiophene ring, identifying these as sites for electrophilic interaction. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, electron delocalization, and hyperconjugative interactions by transforming the calculated wave function into localized orbitals. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of a molecule. ajchem-a.com These indices provide a theoretical framework for understanding and predicting reactivity.

Ionization Potential (I): Approximated as I ≈ -E(HOMO).

Electron Affinity (A): Approximated as A ≈ -E(LUMO).

Electronegativity (χ): Represents the ability of a molecule to attract electrons, calculated as χ = (I + A) / 2. ajchem-a.com

Chemical Hardness (η): Measures the resistance to change in electron distribution, calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. ajchem-a.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). ajchem-a.com

These descriptors collectively offer a comprehensive theoretical assessment of the stability and reactivity profile of this compound.

Interactive Table 4: Quantum Chemical Descriptors and Their Formulas

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; measure of polarizability. |

| Electrophilicity Index (ω) | ω = (-χ)² / (2η) | Capacity to accept electrons. |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding this packing is vital as it influences the material's physical properties, such as melting point, solubility, and stability.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov It maps various properties onto a unique molecular surface, with the d_norm surface being particularly informative. The d_norm map uses a red-white-blue color scheme where red spots indicate close intermolecular contacts that are shorter than the van der Waals radii, highlighting hydrogen bonds and other significant interactions. nih.gov

For example, in a study of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-biphenyl-dicarboxylate, Hirshfeld analysis revealed that H···H (40.5%), O···H/H···O (27.0%), C···H/H···C (13.9%), and Br···H/H···Br (11.7%) interactions were the most significant contributors to the crystal packing. nih.gov This quantitative breakdown is crucial for understanding the forces that stabilize the crystal structure.

| Interaction Type | Typical Contribution (for a bromo-thiophene derivative) nih.gov | Description |

|---|---|---|

| H···H | 40.5% | Represents van der Waals forces and general close packing. |

| O···H/H···O | 27.0% | Indicates the presence of hydrogen bonding. |

| C···H/H···C | 13.9% | Represents weaker C-H···π or other van der Waals interactions. |

| Br···H/H···Br | 11.7% | Highlights the role of the halogen atom in crystal packing. |

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, making them essential for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with donor-π-acceptor frameworks, are promising candidates for NLO materials.

The NLO response of a molecule is quantified by its hyperpolarizability. The first-order hyperpolarizability (β) is responsible for second-harmonic generation (SHG), while the second-order hyperpolarizability (γ) relates to third-harmonic generation. researchgate.net Computational DFT methods are widely used to predict these properties. Studies on bromo- and methyl-substituted chalcones have shown that theoretical calculations of hyperpolarizability can effectively predict a material's NLO efficiency. researchgate.net The presence of a bromine atom can significantly influence the NLO properties of a molecule. researchgate.net For this compound, a computational study would be necessary to calculate its dipole moment (μ), polarizability (α), and first hyperpolarizability (β) to evaluate its potential as an NLO material.

Structural Modifications and Derivative Synthesis of Methyl 2 Bromo 2 Thiophen 3 Yl Acetate Analogues

Synthesis of Analogues with Varied Halogen Substituents

The bromine atom at the alpha-position to the ester is a key reactive site. Replacing it with other halogens, such as chlorine or iodine, can alter the compound's reactivity in nucleophilic substitution reactions. The synthesis of these analogues typically involves the halogenation of the parent ester, Methyl 2-(thiophen-3-yl)acetate. This precursor can be synthesized by the esterification of 2-(thiophen-3-yl)acetic acid. chemicalbook.com

Direct alpha-halogenation of the ester can be achieved using various reagents. For instance, N-chlorosuccinimide (NCS) can be used for chlorination, and N-iodosuccinimide (NIS) for iodination, often under radical initiation conditions.

Another approach involves modifying the thiophene (B33073) ring with halogens. The halogenation of alkylthiophenes can be controlled to introduce chlorine, bromine, or iodine at specific positions on the ring, depending on the reagent and reaction conditions. jcu.edu.au For example, using sulfuryl chloride can lead to chlorination, while N-bromosuccinimide is commonly used for bromination. jcu.edu.au These halogenated thiophenes can then be elaborated into the desired halo-substituted acetate (B1210297) derivatives.

Table 1: Synthesis of Halogenated Analogues

| Target Analogue | Precursor | Typical Halogenating Agent |

|---|---|---|

| Methyl 2-chloro-2-(thiophen-3-yl)acetate | Methyl 2-(thiophen-3-yl)acetate | N-Chlorosuccinimide (NCS) |

| Methyl 2-iodo-2-(thiophen-3-yl)acetate | Methyl 2-(thiophen-3-yl)acetate | N-Iodosuccinimide (NIS) |

Modifications of the Ester Moiety (e.g., Ethyl or other Alkyl Esters)

Altering the methyl ester to other alkyl esters (ethyl, propyl, etc.) can influence the compound's solubility and steric properties. The most common method for synthesizing these analogues is through the esterification of the parent carboxylic acid, 2-bromo-2-(thiophen-3-yl)acetic acid. This can be accomplished by reacting the acid with the desired alcohol (e.g., ethanol (B145695), propanol) under acidic catalysis (e.g., sulfuric acid).

Alternatively, the synthesis can proceed from the acyl chloride. For instance, reacting 2-bromopropionyl chloride with anhydrous ethanol is a method used to produce ethyl 2-bromopropionate, illustrating a viable pathway for these thiophene derivatives. google.com This two-step process, involving the creation of an acyl halide followed by reaction with an alcohol, is highly efficient for generating a variety of esters. orgsyn.org

Table 2: Synthesis of Different Alkyl Ester Analogues

| Target Alkyl Ester | Alcohol Reagent | Synthetic Method |

|---|---|---|

| Ethyl 2-bromo-2-(thiophen-3-yl)acetate | Ethanol | Fischer Esterification |

| Propyl 2-bromo-2-(thiophen-3-yl)acetate | Propanol | Fischer Esterification |

Alterations of the Thiophene Ring Substitution Pattern

Introducing substituents onto the thiophene ring is a key strategy for fine-tuning the electronic properties of the molecule. The synthesis of these derivatives often starts with a pre-substituted thiophene. researchgate.net A wide array of substituted thiophenes can be prepared through various synthetic methodologies, including condensation reactions and heterocyclization of functionalized alkynes. mdpi.comresearchgate.net

For example, starting with 2-methylthiophene (B1210033) or 5-chlorothiophene-2-carboxyaldehyde, one can carry out a series of reactions to build the bromo-acetate side chain at the 3-position. rsc.org Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are also powerful tools for introducing aryl or other groups onto a halogenated thiophene core before the construction of the side chain. jcu.edu.au

Table 3: Examples of Analogues with Substituted Thiophene Rings

| Substituent on Thiophene Ring | Position of Substituent | Potential Starting Material |

|---|---|---|

| Methyl | C2, C4, or C5 | 2-, 3-, or 4-Methylthiophene |

| Phenyl | C2, C4, or C5 | 2-, 3-, or 4-Bromothiophene (via Suzuki coupling) |

Bioisosteric Replacements of the Thiophene Heterocycle (e.g., Furan (B31954) Derivatives)

Bioisosteric replacement involves substituting one chemical group with another that retains similar physical or chemical properties, often to modulate biological activity. The furan ring is a common bioisostere for thiophene due to similarities in size and electronic character. nih.govutripoli.edu.ly The synthesis of furan-containing analogues, such as Methyl 2-bromo-2-(furan-3-yl)acetate, would follow synthetic logic similar to that for the thiophene parent.

The synthesis could begin with a suitable furan precursor, such as 3-furancarboxylic acid or methyl 2-methyl-3-furancarboxylate. semanticscholar.org These precursors can be subjected to reactions to install the acetate side chain, followed by alpha-bromination. Rhodium-catalyzed reactions of acetylenes with α-diazocarbonyls represent another advanced method for constructing substituted furan rings that could be further functionalized. emory.edu The synthesis of compounds like methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate demonstrates the feasibility of producing stable bromo-acetate derivatives of furan. nih.gov

Table 4: Comparison of Thiophene Scaffold and Furan Bioisostere

| Feature | Thiophene Derivative | Furan Derivative (Bioisostere) |

|---|---|---|

| Heterocycle | Thiophene | Furan |

| Heteroatom | Sulfur | Oxygen |

| Aromaticity | Aromatic | Aromatic |

Structure-Reactivity Relationship Studies of Synthesized Derivatives

Studies on the derivatives of Methyl 2-bromo-2-(thiophen-3-yl)acetate reveal clear relationships between their structure and chemical reactivity. The nature and position of substituents on the thiophene ring significantly influence the molecule's electronic properties and, consequently, its reaction kinetics and product yields in subsequent transformations. researchgate.net

For instance, in palladium-catalyzed direct arylation reactions involving substituted bromothiophenes, it has been observed that electron-withdrawing groups on the aryl halide generally lead to higher yields compared to electron-donating groups. jcu.edu.au This suggests that for analogues of this compound bearing an additional aryl group on the thiophene ring, the electronic nature of that aryl group would directly impact the efficiency of further coupling reactions.

The reactivity of the C-Br bond at the alpha-position is also sensitive to the electronic environment. Electron-withdrawing substituents on the thiophene ring are expected to increase the electrophilicity of the alpha-carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity. This modulation of reactivity is crucial for controlling the outcomes of reactions where the bromo-acetate moiety is the primary reactive site.

Table 5: Predicted Effect of Substituents on Reactivity

| Substituent Type on Thiophene Ring | Position | Predicted Effect on α-Carbon Electrophilicity | Predicted Impact on SN2 Reaction Rate |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO2, -CN) | C2, C5 | Increase | Increase |

| Electron-Donating (e.g., -CH3, -OCH3) | C2, C5 | Decrease | Decrease |

Future Research Directions and Unexplored Avenues for Methyl 2 Bromo 2 Thiophen 3 Yl Acetate

Development of Novel Catalytic Transformations for Enhanced Selectivity

The reactivity of the carbon-bromine bond in Methyl 2-bromo-2-(thiophen-3-yl)acetate is a key feature for synthetic exploitation. While traditional nucleophilic substitution reactions are known, future research will concentrate on developing advanced catalytic transformations to achieve higher levels of selectivity. The exploration of transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Kumada couplings, using this substrate could yield a variety of functionalized thiophene (B33073) derivatives. researchgate.net

A significant area of opportunity lies in asymmetric catalysis. The development of chiral catalysts could enable the enantioselective synthesis of α-substituted thiophen-3-yl acetates, which are valuable building blocks for pharmaceuticals and other biologically active molecules. Research could focus on screening various metal-ligand complexes to identify systems that provide high yields and enantiomeric excesses.

| Research Avenue | Catalytic System (Proposed) | Target Transformation | Desired Outcome |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts | Enantioselective C-C bond formation | Access to chiral α-aryl/alkyl thiophen-3-yl acetates |

| Cross-Coupling | Palladium or Copper with Chiral Ligands | Stereospecific arylation or vinylation | Synthesis of non-racemic, complex derivatives |

| C-H Activation | Rhodium or Iridium Catalysts | Direct functionalization of the thiophene ring | regioselective modification without pre-functionalization |

Further investigation into photocatalysis could also open new reaction pathways, allowing for transformations under mild conditions that are not accessible through traditional thermal methods.

Investigation of Continuous Flow Chemistry Methodologies

The adoption of continuous flow chemistry offers a paradigm shift from traditional batch processing, providing significant advantages in terms of safety, efficiency, and scalability. lianhe-aigen.com For the synthesis and derivatization of this compound, flow chemistry could overcome challenges associated with exothermic reactions or the handling of unstable intermediates. researchgate.net

Future research should focus on developing robust flow protocols for both the synthesis of the parent compound and its subsequent transformations. The precise control over parameters like reaction time, temperature, and stoichiometry in a microreactor can lead to improved yields, higher purity, and reduced waste generation. rsc.org This methodology is particularly well-suited for reactions that are difficult to control on a large scale in batch mode. mdpi.com A recent study on the direct arylation of thiophene derivatives in a packed-bed flow reactor demonstrated the potential for high productivity and scalability, a strategy that could be adapted for this specific compound. researchgate.net

| Parameter | Batch Processing | Continuous Flow Processing | Potential Advantage of Flow |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Superior temperature control, reduced risk of thermal runaway |

| Reaction Time | Typically long, includes ramp-up/cool-down | Precisely controlled by flow rate and reactor volume | Rapid optimization and higher throughput |

| Scalability | Challenging, often requires re-optimization | Seamless transition from lab to production scale | Faster process development and implementation lianhe-aigen.com |

| Safety | Potential for accumulation of hazardous reagents | Small reaction volumes, enhanced containment | Inherently safer processing of energetic reactions |

Advanced Spectroscopic and Structural Characterization Techniques

A comprehensive understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and designing new applications. While standard techniques like NMR and IR are routinely used, future research should employ more advanced methods to gain deeper insights.

Single-crystal X-ray diffraction would provide unambiguous determination of the solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions such as halogen bonding or π-stacking. This information is invaluable for understanding its physical properties and crystal packing. The characterization of related bromothiophene structures has been successfully achieved using this method. researchgate.netscienceopen.com

In addition to experimental work, computational spectroscopy can be a powerful predictive tool. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to simulate NMR and IR spectra. icm.edu.pl Comparing theoretical spectra with experimental data allows for a more confident assignment of signals and a deeper understanding of the molecule's conformational preferences and vibrational modes.

Key Characterization Techniques for Future Study:

Solid-State NMR: To study the structure and dynamics in the solid phase.

2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals, especially in complex derivatives.

Raman Spectroscopy: To complement IR data and provide information on molecular vibrations.

X-ray Crystallography: To determine the precise three-dimensional molecular structure. researchgate.net

Computational Design of Novel Analogues with Targeted Reactivity Profiles

Computational chemistry provides a powerful platform for the in silico design and evaluation of novel molecules before their synthesis in the laboratory. Future research can leverage methods like Density Functional Theory (DFT) to design analogues of this compound with tailored properties. researchgate.net

By systematically modifying the substituents on the thiophene ring or altering the ester group, it is possible to modulate the electronic properties of the molecule. For instance, adding electron-withdrawing or electron-donating groups can influence the reactivity of the C-Br bond or the susceptibility of the thiophene ring to electrophilic attack. Computational analysis of Frontier Molecular Orbitals (HOMO-LUMO) can predict how these changes will affect the molecule's reactivity and kinetic stability. researchgate.neticm.edu.pl This approach allows for the rational design of new compounds with enhanced reactivity for specific catalytic cycles or with desired electronic properties for materials science applications.

| Modification Strategy | Computational Metric | Predicted Effect | Potential Application |

| Add Electron-Withdrawing Group to Thiophene | Lowered LUMO energy | Increased reactivity of C-Br bond towards nucleophiles | More efficient synthesis of derivatives |

| Add Electron-Donating Group to Thiophene | Raised HOMO energy | Increased susceptibility to electrophilic aromatic substitution | Facile functionalization of the thiophene ring |

| Vary Ester Alkyl Group (e.g., t-butyl) | Steric hindrance analysis | Altered conformational preferences and solubility | Control of physical properties and reaction selectivity |

Exploration of Potential in Niche Chemical Engineering Applications

The thiophene moiety is a well-known building block for functional organic materials. researchgate.net Consequently, this compound serves as a promising precursor for materials with applications in niche areas of chemical engineering.

One unexplored avenue is its use in the synthesis of specialty polymers and oligomers. Through polymerization or cross-coupling reactions, materials incorporating the thiophen-3-yl acetate (B1210297) unit could be developed. These materials could possess interesting properties for applications in organic electronics, such as semiconductors or dielectrics in thin-film transistors. The presence of the bromine atom provides a reactive handle for post-polymerization modification, allowing for the fine-tuning of material properties.

Another potential area is the development of functional fluids or additives. The polar ester group combined with the sulfur-containing thiophene ring could impart unique properties, such as high thermal stability or specific lubricating characteristics. Derivatives could be investigated as performance-enhancing additives in industrial lubricants or as functional components in heat transfer fluids. Research in this area would involve synthesizing a library of derivatives and systematically evaluating their physicochemical properties.

Q & A

Q. What are the established synthetic routes for Methyl 2-bromo-2-(thiophen-3-yl)acetate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves two steps: (1) esterification of 2-(thiophen-3-yl)acetic acid and (2) bromination at the α-position.

- Esterification : React 2-(thiophen-3-yl)acetic acid with methanol under acidic conditions (e.g., HCl in refluxing methanol). Evaporate solvent and purify via distillation or column chromatography .

- Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or carbon tetrachloride (CCl₄) under radical initiation (e.g., light or AIBN). Optimize yield by controlling stoichiometry (1.1–1.3 eq Br₂) and reaction time (6–24 hrs).

Q. Yield Optimization Table :

| Brominating Agent | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Br₂ | CCl₄ | Light | 78 |

| NBS | DCM | AIBN | 65 |

Q. How do spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer :

- ¹H NMR : Thiophene protons appear as multiplets at δ 7.2–7.5 ppm. The acetate methyl group resonates as a singlet at δ 3.7–3.9 ppm. The α-bromo proton (if present) shows splitting due to coupling with adjacent groups .

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165–170 ppm, while the thiophene carbons range from δ 120–140 ppm .

- IR : Strong C=O stretch at ~1740 cm⁻¹ and C-Br stretch at ~550 cm⁻¹ .

- MS : Molecular ion peak [M⁺] at m/z 248 (C₇H₇BrO₂S) with characteristic isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Validation : Compare with reference spectra of structurally similar esters .

Q. What are the key challenges in handling and storing this compound, and what best practices ensure stability?

Methodological Answer :

- Challenges : Sensitivity to moisture (hydrolysis of ester/bromide) and light (radical decomposition).

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C. Use molecular sieves to absorb moisture.

- Handling : Perform reactions under anhydrous conditions (e.g., dried solvents, Schlenk techniques). Monitor purity via TLC or HPLC before use .

Advanced Research Questions

Q. How does the thiophene ring influence the reactivity of this compound compared to phenyl-substituted analogs?

Methodological Answer :

- Electronic Effects : The sulfur atom in thiophene enhances electron density at the α-position, accelerating nucleophilic substitution (SN₂) compared to phenyl analogs.

- Reactivity Comparison :

- Thiophene derivative : Higher reactivity in SN₂ due to resonance stabilization of transition states by sulfur.

- Phenyl analog (e.g., Methyl 2-bromo-2-(4-chlorophenyl)acetate) : Lower reactivity, requiring stronger bases/nucleophiles .

Experimental Validation : Compare reaction rates with amines/thiols under identical conditions .

Q. What advanced computational methods (DFT, molecular docking) predict the reactivity or biological interactions of this compound?

Methodological Answer :

- DFT Studies : Calculate activation energies for bromine displacement using Gaussian or ORCA. Optimize transition-state geometries with B3LYP/6-31G(d). Thiophene’s resonance stabilizes transition states, lowering energy barriers .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., BoNT/A protease). The thiophene ring may engage in π-S interactions with aromatic residues in active sites .

Software Tools : Mercury for visualizing non-covalent interactions in crystal structures .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what software tools are recommended?

Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion .

- Refinement : Process with SHELXL (anisotropic displacement parameters, hydrogen placement via riding model). Validate with R-factor (<5%) and residual electron density maps .

- Visualization : Mercury software for analyzing packing motifs and hydrogen-bonding networks .

Case Study : Structural determination of analogous bromo-thiophene esters confirmed planar thiophene rings and tetrahedral geometry at the α-carbon .

Q. What contradictory data exist in the literature regarding the reaction outcomes of this compound, and how can they be reconciled?

Methodological Answer :

- Contradictions : Discrepancies in substitution reaction yields (e.g., 40–80% with amines).

- Root Causes :

- Solvent polarity : Polar aprotic solvents (DMF) favor SN₂, while THF may promote side reactions.

- Catalyst choice : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .

- Resolution : Standardize reaction conditions (solvent, temperature) and validate with control experiments.

Reference : Comparative studies on bromoacetate analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.